Chk1 Enzymatic IC50: Direct Head-to-Head Comparison with Furanopyrimidine Compound 2 from Identical Assay Conditions
In the same Vernon-based Chk1 enzymatic assay (100 µM ATP, pH 7.5, 2°C), the target compound inhibited Chk1 with an IC50 of 15,600 nM, outperforming the furanopyrimidine scaffold compound 2 (2-({5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol), which registered an IC50 of 20,900 nM [1][2]. Both values were derived from the Foloppe et al. J. Med. Chem. 2005 study and represent a 1.34-fold potency advantage for the purinylthioacetamide scaffold.
| Evidence Dimension | Chk1 kinase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 15,600 nM (15.6 µM) |
| Comparator Or Baseline | Furanopyrimidine compound 2: 20,900 nM (20.9 µM) |
| Quantified Difference | 1.34-fold lower IC50 (approximately 5,300 nM absolute reduction) |
| Conditions | Chk1 enzymatic assay; 100 µM ATP; pH 7.5; 2°C; [γ-33P]ATP readout |
Why This Matters
This direct intra-study comparison eliminates inter-laboratory variability and confirms the purinylthioacetamide core offers a measurable potency advantage over the furanopyrimidine scaffold under identical conditions, aiding scaffold prioritization in hit-to-lead programs.
- [1] Foloppe N, Fisher LM, Howes R, Kierstan P, Potter A, Robertson AGS, Surgenor AE. Structure-based design of novel Chk1 inhibitors: insights into hydrogen bonding and protein-ligand affinity. J Med Chem. 2005;48(13):4332-4345. PMID: 15974586. View Source
- [2] BindingDB Entry BDBM14800: 2-(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-ethanol (furanopyrimidine compound 2). View Source
